molecular formula C16H20N2O3S B2826404 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide CAS No. 868215-48-9

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2826404
CAS No.: 868215-48-9
M. Wt: 320.41
InChI Key: CQVXFIDGAPBLFN-UHFFFAOYSA-N
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Description

This compound features a thiomorpholin-dione core (3,5-dioxothiomorpholine) substituted with two methyl groups at positions 2 and 4. The acetamide moiety is linked to a 4-ethylphenyl group, contributing to its lipophilic character.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-12-5-7-13(8-6-12)17-14(19)9-18-15(20)10(2)22-11(3)16(18)21/h5-8,10-11H,4,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXFIDGAPBLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the thiomorpholine derivative with an acyl chloride or anhydride in the presence of a base.

    Attachment of the Ethylphenyl Moiety: The final step involves the coupling of the acetamide intermediate with 4-ethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the acetamide moiety can be reduced to alcohols under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the acetamide group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structural Differences : Replaces the thiomorpholin-dione ring with a triazole-thioether group.
  • Activity : A well-characterized agonist of the insect odorant receptor co-receptor (Orco), used to study olfactory signaling in mosquitoes and other insects .
  • Key Contrast : The thiomorpholin-dione in the target compound may enhance metabolic stability compared to VUAA1’s triazole-thioether, which is prone to oxidation.

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

  • Structural Differences : Substitutes the thiomorpholin-dione with an oxazole-methyl-sulfanyl group and a phenylethyl side chain.
  • Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokine production in macrophages .
  • Key Contrast : The target compound’s thiomorpholin-dione may offer stronger hydrogen-bonding interactions with target proteins compared to iCRT3’s oxazole.

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

  • Structural Differences: Replaces thiomorpholin-dione with a pyridazinone ring.
  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .
  • Key Contrast: The sulfur atom in the thiomorpholin-dione may alter electron distribution and binding affinity compared to pyridazinone’s nitrogen-rich system.

Morpholinone Derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)

  • Structural Differences: Substitutes the thiomorpholin-dione with a morpholinone (oxygen instead of sulfur).
  • Activity: Synthesized for kinase inhibition studies; the morpholinone ring is common in pharmaceuticals (e.g., mTOR inhibitors) .
  • Key Contrast: The sulfur atom in the target compound may increase lipophilicity and membrane permeability compared to morpholinone derivatives.

Thiazolidinone Derivatives (e.g., 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide)

  • Structural Differences: Replaces thiomorpholin-dione with a thiazolidinone ring.
  • Activity: Exhibits anti-inflammatory and antimicrobial properties via thiazolidinone’s redox-modulating capacity .
  • Key Contrast: The thiomorpholin-dione’s dual keto groups may enhance binding specificity compared to thiazolidinone’s single thioxo group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiomorpholin-dione 2,6-dimethyl; 4-ethylphenyl Inferred: Enzyme inhibition -
VUAA1 Triazole-thioether 4-ethylphenyl; pyridinyl Orco agonism
iCRT3 Oxazole-methyl-sulfanyl 4-ethylphenyl; phenylethyl Wnt/β-catenin inhibition
Pyridazinone Derivative Pyridazinone 4-bromophenyl; methoxybenzyl FPR2 agonism
Morpholinone Derivative Morpholinone 4-isopropylphenyl; acetyl Kinase inhibition (hypothesized)
Thiazolidinone Derivative Thiazolidinone Dichlorophenyl; phenylamino Anti-inflammatory/antimicrobial

Research Findings and Implications

  • Structural Flexibility: The thiomorpholin-dione scaffold offers a balance between rigidity (for target specificity) and solubility (via keto groups), unlike the more rigid pyridazinone or triazole systems .
  • Biological Potential: Analogous compounds (e.g., VUAA1, iCRT3) suggest the target compound could be optimized for neuropharmacology or anti-inflammatory applications.
  • Synthetic Challenges: The thiomorpholin-dione synthesis may require controlled oxidation steps, contrasting with the straightforward cyclization of morpholinones or thiazolidinones .

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